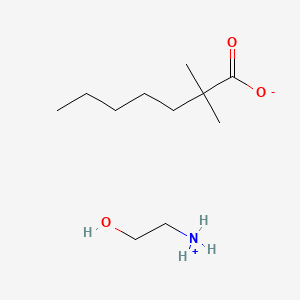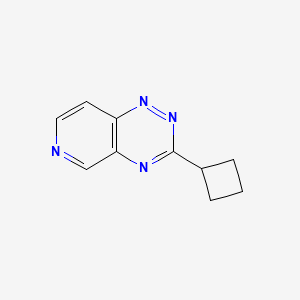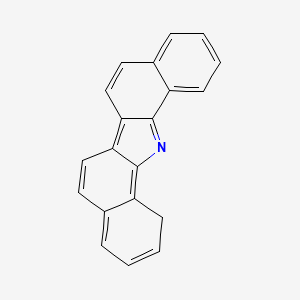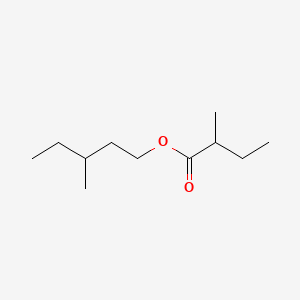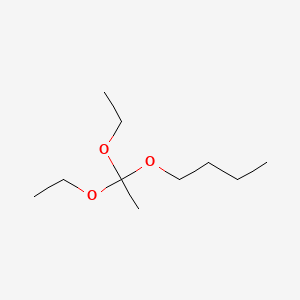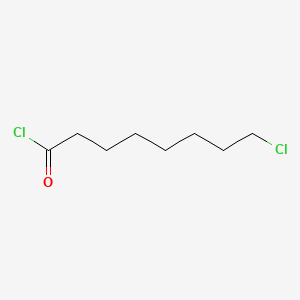
8-Chlorooctanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorooctanoyl chloride is an organic compound with the molecular formula C8H14Cl2O. It is a derivative of octanoyl chloride, where a chlorine atom is substituted at the eighth carbon position. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Chlorooctanoyl chloride can be synthesized through the reaction of octanoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acid chloride. The general reaction is as follows: [ \text{C8H15COOH} + \text{SOCl2} \rightarrow \text{C8H14Cl2O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of thionyl chloride is preferred due to its gaseous by-products, which can be easily removed from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chlorooctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 8-chlorooctanoic acid.
Reduction: It can be reduced to 8-chlorooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.
Reducing Agents: Typically requires anhydrous conditions to prevent hydrolysis.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
8-Chlorooctanoic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
8-Chlorooctanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-chlorooctanoyl chloride involves its high reactivity towards nucleophiles due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Octanoyl Chloride: Lacks the chlorine substitution, making it less reactive.
Decanoyl Chloride: Has a longer carbon chain, affecting its physical properties and reactivity.
Lauroyl Chloride: Even longer carbon chain, used in different applications due to its distinct properties.
Uniqueness: 8-Chlorooctanoyl chloride’s unique reactivity due to the chlorine substitution makes it valuable in specific synthetic applications where higher reactivity is required.
Eigenschaften
CAS-Nummer |
99219-17-7 |
|---|---|
Molekularformel |
C8H14Cl2O |
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
8-chlorooctanoyl chloride |
InChI |
InChI=1S/C8H14Cl2O/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |
InChI-Schlüssel |
CUASUSAFYJAUDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


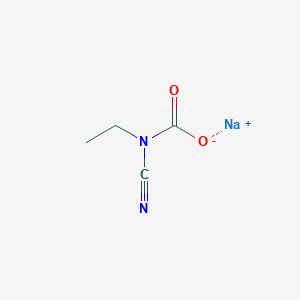
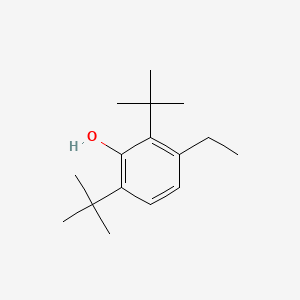
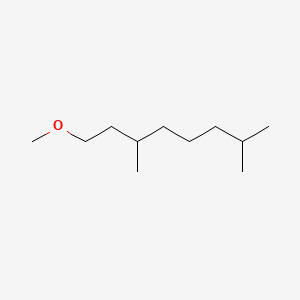
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
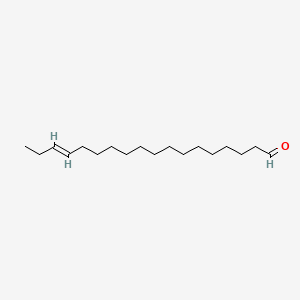
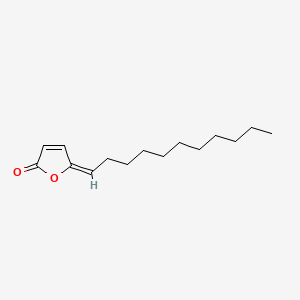
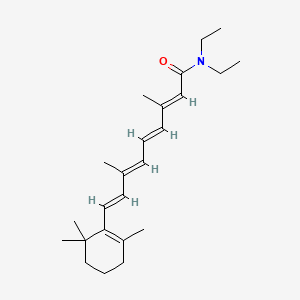
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
